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molecular formula C6H2Br2FNO2 B1397248 1,3-Dibromo-2-fluoro-5-nitrobenzene CAS No. 361436-26-2

1,3-Dibromo-2-fluoro-5-nitrobenzene

Cat. No. B1397248
M. Wt: 298.89 g/mol
InChI Key: TUGFLGHTSGQDQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09273057B2

Procedure details

A 250 ml round bottom flask was charged with iron powder (325 mesh) (2.6 g, 46.6 mmol), 1,3-dibromo-2-fluoro-5-nitrobenzene (2.0 g, 4.01 mmol) and acetic acid (50 ml). The flask was evacuated and back-filled with nitrogen twice, and then stirred at room temperature for 1 hour. The reaction mixture turned into very thick slurry. Acetic acid (50 ml) was added and the mixture stirred for an additional hour. The reaction mixture was poured into EtOAc. The EtOAc solution was washed with water (2×), NaHCO3+Na2CO3 solution until CO2 evolution stopped, then once with brine, then dried over MgSO4, filtered and evaporated to dryness to give 1.6 g crude 3,5-dibromo-4-fluoroaniline (1.6 g). The product was used without further purification in the next experiment.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2.6 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[C:4]([Br:11])[C:3]=1[F:12]>[Fe].C(O)(=O)C>[Br:1][C:2]1[CH:7]=[C:6]([CH:5]=[C:4]([Br:11])[C:3]=1[F:12])[NH2:8]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=C(C(=CC(=C1)[N+](=O)[O-])Br)F
Name
Quantity
2.6 g
Type
catalyst
Smiles
[Fe]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was evacuated
ADDITION
Type
ADDITION
Details
back-filled with nitrogen twice
ADDITION
Type
ADDITION
Details
Acetic acid (50 ml) was added
STIRRING
Type
STIRRING
Details
the mixture stirred for an additional hour
ADDITION
Type
ADDITION
Details
The reaction mixture was poured into EtOAc
WASH
Type
WASH
Details
The EtOAc solution was washed with water (2×), NaHCO3+Na2CO3 solution until CO2 evolution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
once with brine, then dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C(N)C=C(C1F)Br
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: CALCULATEDPERCENTYIELD 148.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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